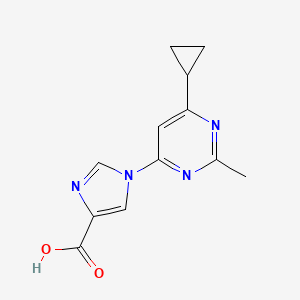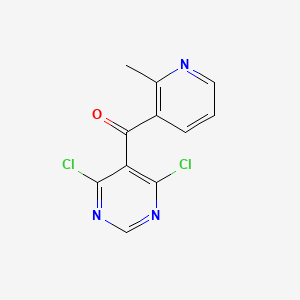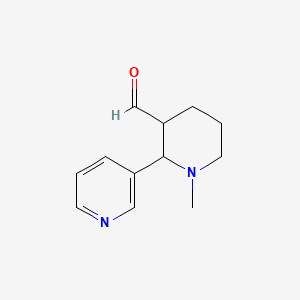
5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-bromo-2-(4-fluorofenil)-2H-1,2,3-triazol-4-carboxílico es un compuesto químico que pertenece a la clase de derivados del triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un átomo de bromo en la posición 5 y un grupo fluorofenilo en la posición 2 del anillo triazol, junto con un grupo ácido carboxílico en la posición 4. Estas características estructurales lo convierten en un compuesto de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-bromo-2-(4-fluorofenil)-2H-1,2,3-triazol-4-carboxílico normalmente implica los siguientes pasos:
Formación del anillo triazol: El anillo triazol se puede formar a través de una entre una azida y un alquino. Esta reacción a menudo está catalizada por cobre (Cu) para producir 1,2,3-triazoles.
Introducción del átomo de bromo: El átomo de bromo se puede introducir a través de una reacción de bromación usando reactivos como N-bromosuccinimida (NBS).
Unión del grupo fluorofenilo: El grupo fluorofenilo se puede introducir a través de una reacción de acoplamiento de Suzuki-Miyaura, que implica el acoplamiento de un derivado de ácido borónico con un triazol halogenado en presencia de un catalizador de paladio.
Carboxilación: El grupo ácido carboxílico se puede introducir a través de reacciones de carboxilación, que a menudo implican el uso de dióxido de carbono (CO2) en condiciones específicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad y escalabilidad consistentes.
3. Análisis de las Reacciones Químicas
Tipos de reacciones
El ácido 5-bromo-2-(4-fluorofenil)-2H-1,2,3-triazol-4-carboxílico puede sufrir varios tipos de reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila usando reactivos como azida de sodio (NaN3) o cianuro de potasio (KCN).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Azida de sodio (NaN3) en dimetilformamida (DMF).
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de azidas o nitrilos.
4. Aplicaciones en la Investigación Científica
El ácido 5-bromo-2-(4-fluorofenil)-2H-1,2,3-triazol-4-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como inhibidor de enzimas o receptores específicos involucrados en vías de enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
El mecanismo de acción del ácido 5-bromo-2-(4-fluorofenil)-2H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y modulando así las vías biológicas. Por ejemplo, puede actuar como un inhibidor de ciertas cinasas o proteasas, lo que lleva a la supresión de procesos celulares como la proliferación o la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 5-bromo-2-(4-clorofenil)-2H-1,2,3-triazol-4-carboxílico
- Ácido 5-bromo-2-(4-metilfenil)-2H-1,2,3-triazol-4-carboxílico
- Ácido 5-bromo-2-(4-nitrofenil)-2H-1,2,3-triazol-4-carboxílico
Singularidad
El ácido 5-bromo-2-(4-fluorofenil)-2H-1,2,3-triazol-4-carboxílico es único debido a la presencia del grupo fluorofenilo, que confiere propiedades electrónicas y estéricas distintas. Esto puede influir en su reactividad, afinidad de unión y actividad biológica general, convirtiéndolo en un compuesto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C9H5BrFN3O2 |
|---|---|
Peso molecular |
286.06 g/mol |
Nombre IUPAC |
5-bromo-2-(4-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrFN3O2/c10-8-7(9(15)16)12-14(13-8)6-3-1-5(11)2-4-6/h1-4H,(H,15,16) |
Clave InChI |
IAGVKDBFWKZRAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2N=C(C(=N2)Br)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)

![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)

![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)

